

# TS 155-2: A Bafilomycin Analogue and Vacuolar H+-ATPase Inhibitor

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Compound of Interest		
Compound Name:	TS 155-2	
Cat. No.:	B10769676	Get Quote

This technical guide provides an in-depth analysis of **TS 155-2**, establishing its identity as a Bafilomycin analogue. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, biological effects, and relevant experimental protocols, drawing comparisons with the well-characterized Bafilomycin A1.

### 1. Executive Summary

**TS 155-2**, also known as JBIR 100, is a macrolide antibiotic identified as a Bafilomycin analogue.[1][2][3][4][5] Like other members of the bafilomycin family, its primary molecular target is the Vacuolar H+-ATPase (V-ATPase). By inhibiting this proton pump, **TS 155-2** disrupts the acidification of intracellular organelles, leading to significant downstream effects on cellular processes, most notably the inhibition of autophagy and the induction of apoptosis. While structurally related to Bafilomycin A1, differences in their chemical composition result in varied biological potency.

#### 2. Chemical and Physical Properties

While both **TS 155-2** and Bafilomycin A1 are macrolide antibiotics produced by Streptomyces species, they are distinct molecules. Their differing molecular formulas underscore their unique chemical structures, which in turn influences their interaction with the V-ATPase target and overall biological activity.



Property	TS 155-2	Bafilomycin A1
Molecular Formula	С39Н60О11	C35H58O9
Molecular Weight	704.9 g/mol	622.83 g/mol
Class	Macrolide Antibiotic	Macrolide Antibiotic
Source	Streptomyces sp.	Streptomyces griseus

Table 1: Comparison of Chemical and Physical Properties.

#### 3. Mechanism of Action: V-ATPase Inhibition

The primary mechanism of action for both **TS 155-2** and Bafilomycin A1 is the specific inhibition of V-ATPase. V-ATPases are ATP-dependent proton pumps crucial for acidifying various intracellular compartments, including lysosomes and endosomes. Inhibition of V-ATPase by these macrolides prevents the translocation of protons into these organelles, leading to an increase in their luminal pH. This disruption of the normal acidic environment has profound consequences for a multitude of cellular functions that are pH-dependent.

#### 4. Biological Effects

The inhibition of V-ATPase by **TS 155-2** and its analogues triggers a cascade of cellular events, primarily impacting autophagy and apoptosis.

#### 4.1 Inhibition of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. A critical step in this pathway is the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation occurs in an acidic environment. Bafilomycin A1 is a well-established inhibitor of the late phase of autophagy. By preventing lysosomal acidification, it blocks the fusion of autophagosomes with lysosomes and the subsequent degradation of their contents. This leads to an accumulation of autophagosomes within the cell. Given that **TS 155-2** shares the same target, it is presumed to inhibit autophagy through a similar mechanism.

#### 4.2 Induction of Caspase-Independent Apoptosis



Bafilomycin A1 has been demonstrated to induce programmed cell death, or apoptosis, through a caspase-independent pathway. This pathway is initiated by the targeting of mitochondria, which leads to the release of Apoptosis-Inducing Factor (AIF). AIF then translocates to the nucleus, where it triggers DNA fragmentation and cell death. This mode of action is particularly relevant in the context of cancer cells that may have developed resistance to traditional caspase-dependent apoptosis.

## 5. Quantitative Data for Biological Activity

The following table summarizes the available quantitative data for the inhibitory activities of **TS 155-2** and Bafilomycin A1.

Compound	Target/Effect	IC50 / ID50	Cell System/Assay	Reference(s)
TS 155-2	V-ATPase	0.46 μΜ	Not Specified	
Bafilomycin A1	V-ATPase	0.44 nM	Not Specified	
V-ATPase	0.6 - 1.5 nM	Bovine chromaffin granules		
V-ATPase	4 - 400 nM	Various (Plant, Fungal, Animal)	_	
Acid Influx Inhibition	0.4 nM	Not Specified		
H. pylori-induced vacuolization	4 nM (ID50)	HeLa Cells	_	
Short circuit current inhibition	0.17 μΜ	Outer mantle epithelium	_	

Table 2: Quantitative Comparison of In Vitro Biological Activities.

### 6. Experimental Protocols



The following are generalized protocols for assays commonly used to study V-ATPase inhibitors like **TS 155-2** and Bafilomycin A1.

## 6.1 V-ATPase Inhibition Assay

This colorimetric assay measures the activity of V-ATPase by quantifying the amount of inorganic phosphate released from ATP hydrolysis.

- Principle: The inhibition of V-ATPase activity by the test compound is determined by a decrease in the amount of phosphate produced.
- Methodology:
  - Prepare serial dilutions of the test compound (TS 155-2 or Bafilomycin A1).
  - In a 96-well plate, combine the test compound, a buffered solution containing purified V-ATPase, and necessary co-factors (e.g., Mg2+).
  - Pre-incubate to allow for inhibitor binding.
  - Initiate the reaction by adding a known concentration of ATP.
  - Incubate at 37°C for a defined period.
  - Stop the reaction and add a malachite green-based reagent to detect the released inorganic phosphate.
  - Measure the absorbance at ~650 nm and calculate the percent inhibition relative to a vehicle control.
  - Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

#### 6.2 Autophagic Flux Assay

This assay is used to monitor the progression of autophagy and can demonstrate the blockage of autophagosome-lysosome fusion.

## Foundational & Exploratory





Principle: Cells stably expressing a tandem fluorescent-tagged LC3 protein (e.g., mCherry-GFP-LC3) are used. In the acidic environment of the autolysosome, the GFP signal is quenched while the mCherry signal persists. A blockage in fusion results in the accumulation of autophagosomes, which fluoresce both green and red (appearing yellow).

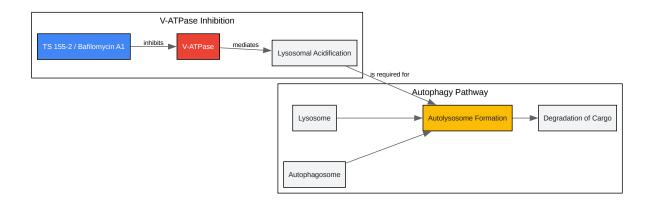
### Methodology:

- Culture cells expressing mCherry-GFP-LC3.
- Treat cells with the test compound for a specified time. Include positive (e.g., starvation)
  and negative controls.
- Fix the cells and acquire images using a fluorescence microscope.
- Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell.
- An increase in the ratio of yellow to red puncta in treated cells indicates an inhibition of autophagic flux.

#### 7. Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by Bafilomycin analogues and a general experimental workflow for their characterization.

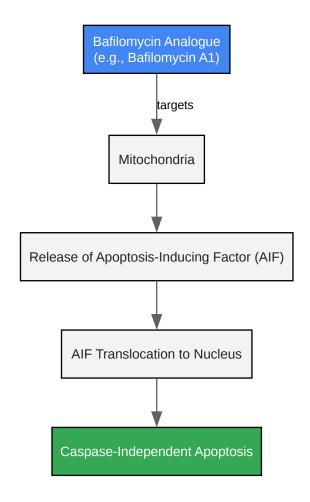




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Caption: V-ATPase inhibition by **TS 155-2** blocks lysosomal acidification, thereby impairing autolysosome formation and inhibiting autophagic flux.

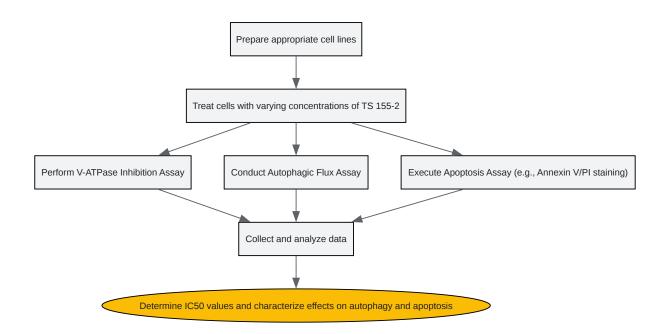




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Caption: Bafilomycin A1 induces caspase-independent apoptosis through the mitochondrial release and nuclear translocation of AIF.





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Caption: A logical workflow for the in vitro characterization of TS 155-2's biological activity.

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## References

- 1. Bafilomycin A1 autophagy-flux assay [bio-protocol.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Bafilomycin A1 induces caspase-independent cell death in hepatocellular carcinoma cells via targeting of autophagy and MAPK pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagic flux analysis [protocols.io]



- 5. medchemexpress.com [medchemexpress.com]
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